N-(2-methoxy-1,3-benzothiazol-6-yl)prop-2-enamide
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Overview
Description
N-(2-methoxy-1,3-benzothiazol-6-yl)prop-2-enamide is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a methoxy group at the 2-position and a prop-2-enamide group at the 6-position of the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-1,3-benzothiazol-6-yl)prop-2-enamide can be achieved through several synthetic routes. One common method involves the condensation of 2-aminothiophenol with methoxyacetyl chloride to form the intermediate 2-methoxybenzothiazole. This intermediate is then reacted with acryloyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-1,3-benzothiazol-6-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfoxide, while reduction with sodium borohydride can produce the amine derivative .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-methoxy-1,3-benzothiazol-6-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA replication. These actions contribute to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide: This compound has a similar structure but with an acetamide group instead of a prop-2-enamide group.
2-Amino-6-methylbenzothiazole: This compound has an amino group at the 2-position and a methyl group at the 6-position.
Uniqueness
N-(2-methoxy-1,3-benzothiazol-6-yl)prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and prop-2-enamide groups enhances its reactivity and potential for various applications compared to similar compounds .
Properties
Molecular Formula |
C11H10N2O2S |
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Molecular Weight |
234.28 g/mol |
IUPAC Name |
N-(2-methoxy-1,3-benzothiazol-6-yl)prop-2-enamide |
InChI |
InChI=1S/C11H10N2O2S/c1-3-10(14)12-7-4-5-8-9(6-7)16-11(13-8)15-2/h3-6H,1H2,2H3,(H,12,14) |
InChI Key |
BYEJSBJVYDIWAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(S1)C=C(C=C2)NC(=O)C=C |
Origin of Product |
United States |
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